molecular formula C19H22N4S2 B11492142 7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11492142
M. Wt: 370.5 g/mol
InChI Key: JPLAODWZCLEXMD-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE: is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as an azepane, benzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of catalysts like zinc chloride (ZnCl2) and solvents such as acetonitrile (CH3CN) under reflux .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azepane groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: The compound has shown potential in biological applications due to its ability to interact with various biological targets. It has been studied for its antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, derivatives of thiazolopyrimidine have been investigated for their potential as therapeutic agents. They have shown promise as inhibitors of enzymes such as topoisomerase I, which is involved in DNA replication and is a target for anticancer drugs .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death in rapidly dividing cancer cells . The compound may also inhibit other enzymes or receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Uniqueness: 7-(AZEPAN-1-YL)-3-BENZYL-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the azepane, benzyl, and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

7-(azepan-1-yl)-3-benzyl-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-14-20-17(22-11-7-2-3-8-12-22)16-18(21-14)23(19(24)25-16)13-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3

InChI Key

JPLAODWZCLEXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2CC4=CC=CC=C4

Origin of Product

United States

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